Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

Vue d'ensemble

Description

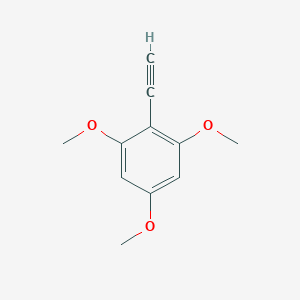

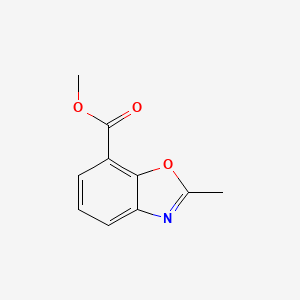

“Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . This compound is used in intermediates for the preparation of new biological materials .

Synthesis Analysis

The synthesis of “this compound” involves condensation with aromatic aldehyde having acidic protons . It has also been synthesized by direct carboxylation of benzoxazole using carbon dioxide (CO2) as a naturally abundant and renewable C1 source .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzoxazole ring. The N1—C1 bond, which corresponds to a double bond, is significantly shorter [1.293 (2) A ̊] than the other bonds (>1.36 A ̊) of the oxazole cycle .Chemical Reactions Analysis

“this compound” has been used in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 and bis-styryl dyes . The hydroxyl and the acetyl substituents form intramolecular hydrogen bonds while the carbonyl oxygen of one molecule interacts with the isopropyl group of the neighboring one to form some kind of dimer .Applications De Recherche Scientifique

Antibacterial Activity

Benzoxazole derivatives, including Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate, have shown significant antibacterial activity . They have been tested against various bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. The results indicated that these compounds had antimicrobial activity comparable to ofloxacin .

Antifungal Activity

These compounds also exhibit antifungal activity . For instance, compound 19 (a benzoxazole derivative) was found to be potent against Aspergillus niger, and compound 1 was effective against Candida albicans. Other derivatives showed average to poor antimicrobial activity against all seven species .

Anticancer Activity

Benzoxazole derivatives have been used in the treatment of cancer . They have been tested against the human colorectal carcinoma (HCT116) cancer cell line. The results indicated that compounds 4, 6, 25, and 26 had the best anticancer activity in comparison to 5-fluorouracil .

Anti-inflammatory Activity

Benzoxazole derivatives have also been associated with anti-inflammatory effects. This makes them potential candidates for the development of new anti-inflammatory drugs .

Antioxidant Activity

The benzoxazole motif exhibits antioxidant effects. This property can be leveraged in the development of drugs for diseases caused by oxidative stress .

Synthesis of HIV-reverse Transcriptase Inhibitor

2-Methylbenzoxazole, a derivative of benzoxazole, has been used in the synthesis of the HIV-reverse transcriptase inhibitor L-696,299 .

Synthesis of Bis-styryl Dyes

2-Methylbenzoxazole has also been used in the synthesis of bis-styryl dyes .

Pharmaceutical and Industrial Applications

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Mécanisme D'action

Target of Action

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a derivative of benzoxazole . Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a wide spectrum of pharmacological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . .

Mode of Action

Benzoxazole derivatives are known to interact with various biological targets due to their broad substrate scope and functionalization .

Biochemical Pathways

Benzoxazole derivatives have been found to affect various biochemical pathways due to their wide range of biological activities . .

Result of Action

Benzoxazole derivatives are known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to use only outdoors or in a well-ventilated area . It is also advised to avoid breathing dust/fumes and contact with skin and eyes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

methyl 2-methyl-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGKYABHRCSYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride](/img/structure/B3100229.png)

![[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine](/img/structure/B3100255.png)